

Introduction: A Versatile Scaffolding Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Amino-2-chlorobenzonitrile*

Cat. No.: *B1265742*

[Get Quote](#)

4-Amino-2-chlorobenzonitrile, also known as 3-Chloro-4-cyanoaniline, is a substituted aromatic nitrile whose structural arrangement of amino, chloro, and nitrile functional groups makes it a highly versatile intermediate in organic synthesis.^[1] Its utility is particularly pronounced in the construction of heterocyclic scaffolds fundamental to medicinal chemistry. The compound serves as a key starting material for a range of bioactive molecules, including enzyme inhibitors, as well as potential antiviral, antibacterial, and anticancer agents.^[1]

The physical properties of such an intermediate are not merely datasheet entries; they are critical quality attributes that dictate its suitability for complex, multi-step syntheses. Among these, the melting point is paramount, serving as a rapid, reliable, and inexpensive first-line indicator of identity and purity.

Core Physicochemical Properties

The reliable use of **4-Amino-2-chlorobenzonitrile** in a synthetic workflow begins with a clear understanding of its fundamental properties. These characteristics influence everything from reaction kinetics to purification strategies.

Property	Value	Source(s)
Melting Point	116-118 °C (for ≥99% purity)	[2] [3]
	114-121 °C (for ≥97% purity)	[4] [5]
CAS Number	20925-27-3	[6]
Molecular Formula	C ₇ H ₅ ClN ₂	[2] [6]
Molecular Weight	152.58 g/mol	[1] [6]
Appearance	White to light yellow or pale brown crystalline powder	[2] [3]
IUPAC Name	4-amino-2-chlorobenzonitrile	[2] [6]
Synonyms	3-Chloro-4-cyanoaniline	[6]

The melting point of 116-118 °C is the accepted range for high-purity, anhydrous **4-Amino-2-chlorobenzonitrile**.[\[2\]](#)[\[3\]](#) A broader range, such as 114-121 °C, typically indicates a lower purity grade (e.g., 97%), as impurities disrupt the crystalline lattice, causing melting to begin at a lower temperature and occur over a wider range.[\[4\]](#)[\[5\]](#)

Synthesis and Purification: Achieving Analytical-Grade Purity

The quality of a starting material is foundational to the success of subsequent reactions. A common and effective laboratory-scale synthesis for **4-Amino-2-chlorobenzonitrile** involves the chemical reduction of its nitro-precursor, 2-chloro-4-nitrobenzonitrile.

Synthesis Protocol: Reduction of 2-chloro-4-nitrobenzonitrile

This protocol is based on a documented procedure that reliably yields high-purity material.[\[3\]](#)[\[7\]](#)

Objective: To synthesize **4-Amino-2-chlorobenzonitrile** via the reduction of 2-chloro-4-nitrobenzonitrile using hydrazine monohydrate.

Materials:

- 2-chloro-4-nitrobenzonitrile
- Hydrazine monohydrate
- Ice water
- Reaction flask with reflux condenser
- Heating mantle
- Stir plate and stir bar
- Buchner funnel and filter paper

Procedure:

- Initiation: In a properly ventilated fume hood, add a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) to a reaction flask containing hydrazine monohydrate (e.g., 110 ml).
- Heating: Gently heat the mixture with stirring. The reaction is exothermic and will begin to evolve nitrogen gas.
- Batch Addition: Once the reaction has initiated, carefully add the remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in small batches, controlling the rate of addition to maintain a steady evolution of gas.
- Reflux: After the final addition is complete and the evolution of nitrogen has ceased, heat the mixture to reflux for approximately 30 minutes to ensure the reaction goes to completion.
- Precipitation: Carefully and slowly pour the hot reaction mixture into a large beaker of stirred ice water. A precipitate will form immediately.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

Purification Protocol: Recrystallization

The crude product from the synthesis must be purified to remove unreacted starting materials and side products. Recrystallization is the definitive method for this, and its success is validated by a sharp melting point within the accepted range.

Objective: To purify crude **4-Amino-2-chlorobenzonitrile** to $\geq 99\%$ purity.

Materials:

- Crude **4-Amino-2-chlorobenzonitrile**
- Deionized water (as recrystallization solvent)[\[7\]](#)
- Erlenmeyer flasks
- Hot plate
- Activated charcoal (optional, for color removal)

Procedure:

- Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to a boil with stirring to dissolve the solid. Add more water in small portions only as needed to achieve complete dissolution. Using the minimum amount of hot solvent is critical for maximizing yield.
- Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.
- Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.
- Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.

- Isolation and Drying: Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold water. Dry the crystals thoroughly, preferably in a vacuum oven. The resulting product should be a white to off-white crystalline powder.[3]

Analytical Characterization: Validating Purity

Verifying the purity of the final product is a non-negotiable step. The melting point serves as the primary method of validation.

Experimental Workflow Diagram

The logical flow from synthesis to a validated, usable product is depicted below. This workflow ensures that the material entering a drug discovery pipeline is of known and high quality.

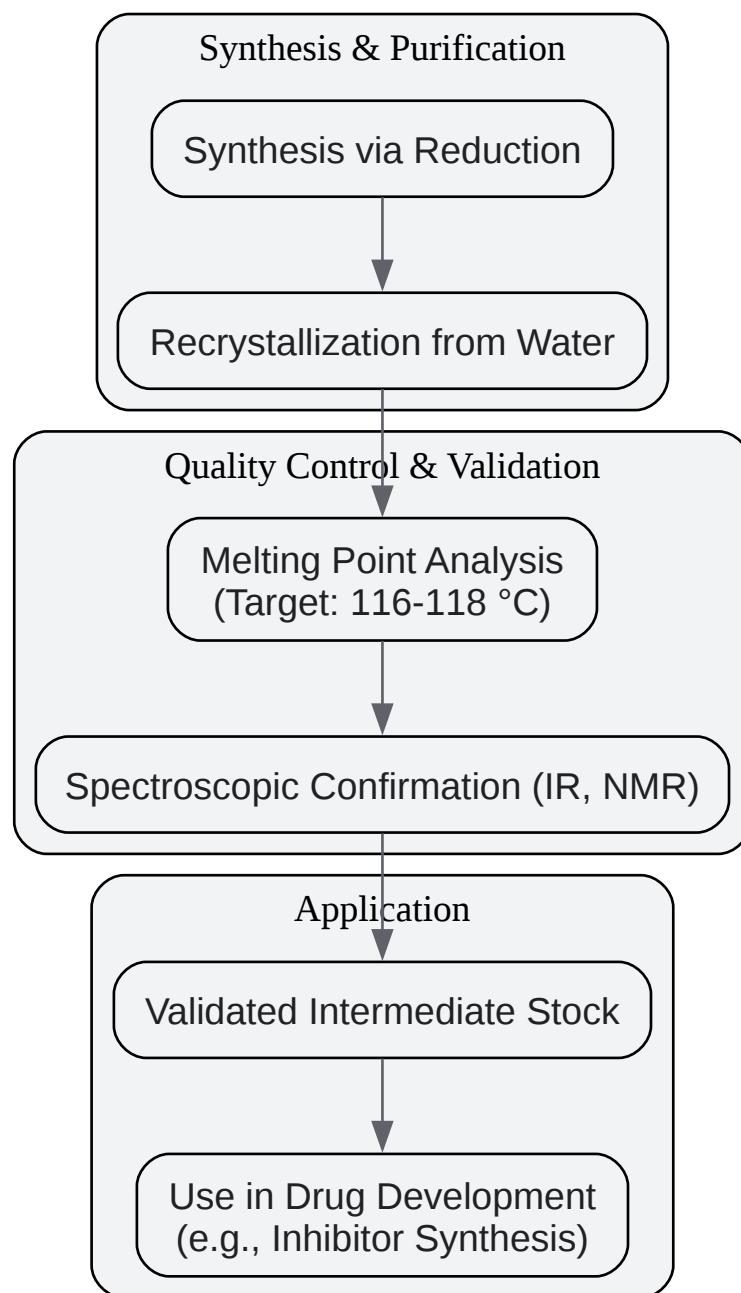


Figure 1: Experimental Workflow for 4-Amino-2-chlorobenzonitrile

[Click to download full resolution via product page](#)

Caption: Figure 1: Experimental Workflow for **4-Amino-2-chlorobenzonitrile**.

Protocol: Melting Point Determination

Objective: To accurately measure the melting point range of the purified product.

Procedure:

- **Sample Preparation:** Ensure the crystalline sample is completely dry. Finely crush a small amount of the powder.
- **Capillary Loading:** Tightly pack the powder into a capillary tube to a height of 2-3 mm.
- **Instrument Setup:** Place the capillary tube in a calibrated melting point apparatus.
- **Measurement:** Heat the sample rapidly to about 15-20 °C below the expected melting point (116 °C). Then, decrease the heating rate to 1-2 °C per minute.
- **Record Range:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Interpretation: A sharp melting range of 1-2 °C that falls within the literature value of 116-118 °C confirms high purity. A broad or depressed range indicates the presence of impurities.

Applications in Research and Drug Development

4-Amino-2-chlorobenzonitrile is not an end product but a valuable scaffold. The nitrile group is a particularly interesting pharmacophore; it is metabolically robust and can act as a hydrogen bond acceptor or a bioisosteric replacement for hydroxyl or carboxyl groups.^[8] This has led to the inclusion of nitriles in over 30 approved pharmaceutical agents.^{[8][9]}

This specific intermediate has been utilized in the documented synthesis of:

- Inhibitors of enzymes critical in cancer progression, such as urokinase-type plasminogen activator (uPA).^[1]
- Precursors for novel antiviral and antibacterial agents.^[1]
- Scaffolds for creating potential antimalarial compounds.^[1]

Its trifunctional nature allows for selective chemical modifications at the amino, chloro, or nitrile positions, providing synthetic chemists with a powerful tool for generating diverse molecular libraries for screening and lead optimization.

Safety and Handling

As with any active chemical reagent, proper handling is essential for laboratory safety.

- Hazard Classification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction (H317).[6][10] It is also listed as potentially toxic if swallowed and an irritant to the skin and eyes.[6][11][12]
- Signal Word: Warning.[10]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[11]
- Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place in a tightly sealed container.[11]

Conclusion

4-Amino-2-chlorobenzonitrile is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its utility is directly tied to its purity, and the melting point of 116-118 °C serves as the definitive, accessible benchmark for quality. By employing rigorous synthesis and purification protocols, and validating the final product through careful analytical characterization, researchers can confidently utilize this versatile building block to advance the frontiers of drug discovery and development.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88728, **4-Amino-2-chlorobenzonitrile**. Retrieved from [\[Link\]](#)
- LookChem. (n.d.). **4-Amino-2-chlorobenzonitrile** Safety Data Sheets(SDS). Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170059, Benzonitrile, 2-amino-4-chloro-. Retrieved from [\[Link\]](#)

- PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Retrieved from [Link]
- PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved from [Link]
- Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile. Retrieved from [Link]
- Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. *Journal of Medicinal Chemistry*, 53(22), 7902–7917. Retrieved from [Link]
- da Silva, E. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. *RSC Medicinal Chemistry*, 13(9), 1039–1053. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-2-chlorobenzonitrile, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Amino-2-chlorobenzonitrile | 20925-27-3 [chemicalbook.com]
- 4. L15924.22 [thermofisher.com]
- 5. 4-Amino-2-chlorobenzonitrile, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Amino-2-chlorobenzonitrile | C7H5CIN2 | CID 88728 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC
[pmc.ncbi.nlm.nih.gov]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-2-chlorobenzonitrile Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Introduction: A Versatile Scaffolding Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265742#4-amino-2-chlorobenzonitrile-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com